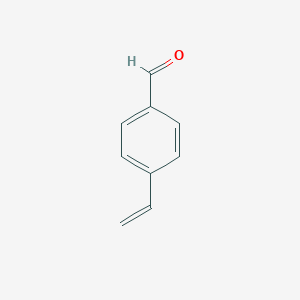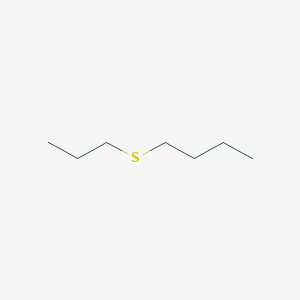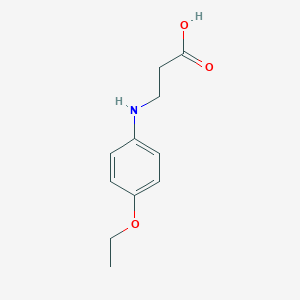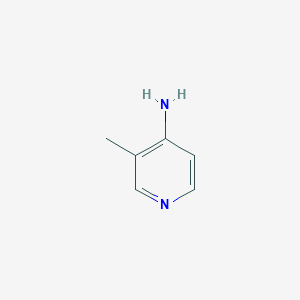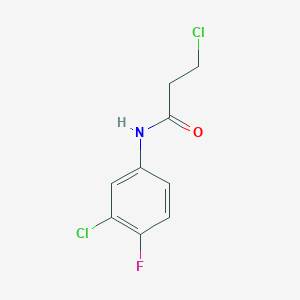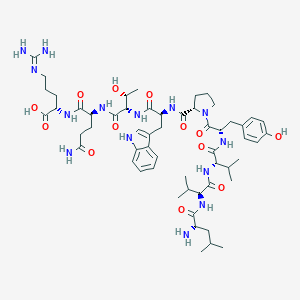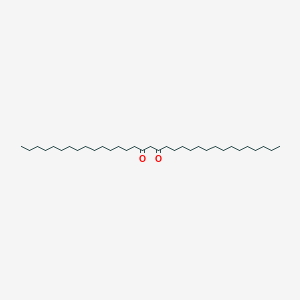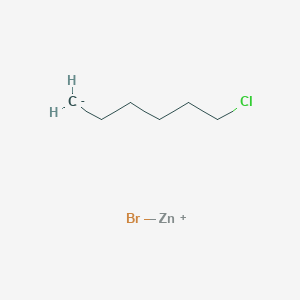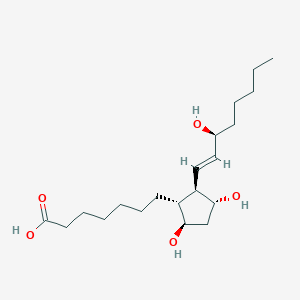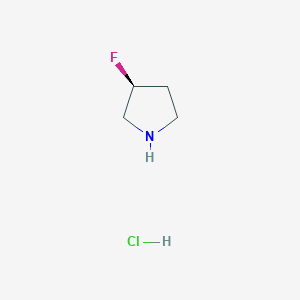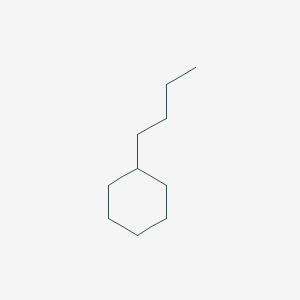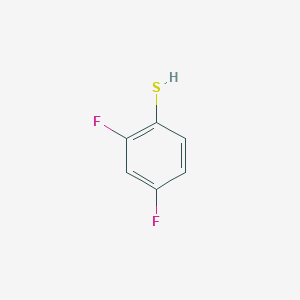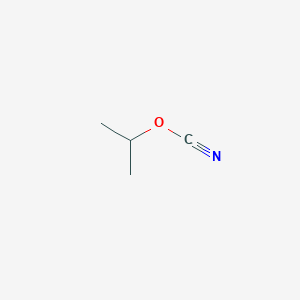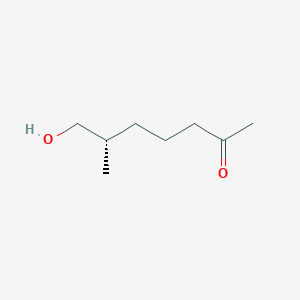
(6S)-7-Hydroxy-6-methylheptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-7-Hydroxy-6-methylheptan-2-one, also known as sulcatone, is a volatile organic compound that is found in the urine of several animal species, including humans. It is known for its musky odor and is often used in perfumes and fragrances. While sulcatone has been extensively studied for its olfactory properties, its potential applications in scientific research have only recently been explored.
科学的研究の応用
Sulcatone has been shown to have several potential applications in scientific research. It has been found to be a useful biomarker for several diseases, including Parkinson's disease and Alzheimer's disease. Sulcatone levels have been found to be significantly higher in the urine of patients with Parkinson's disease compared to healthy controls. This suggests that (6S)-7-Hydroxy-6-methylheptan-2-one may be a useful diagnostic tool for the disease. Additionally, (6S)-7-Hydroxy-6-methylheptan-2-one has been found to have antimicrobial properties and may be useful in the development of new antibiotics.
作用機序
The mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one is not well understood. However, it has been suggested that (6S)-7-Hydroxy-6-methylheptan-2-one may act as a signaling molecule in the brain, similar to other volatile organic compounds. It may also interact with certain enzymes and receptors in the body, leading to its observed effects.
生化学的および生理学的効果
Sulcatone has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells, which can lead to oxidative stress. Sulcatone has also been found to affect the expression of certain genes in cells, suggesting that it may have a role in regulating gene expression.
実験室実験の利点と制限
Sulcatone has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to measure using gas chromatography. Additionally, its musky odor makes it easy to detect. However, (6S)-7-Hydroxy-6-methylheptan-2-one has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its low yield using traditional synthesis methods can make it expensive to use in large quantities.
将来の方向性
There are several future directions for research on (6S)-7-Hydroxy-6-methylheptan-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment. Finally, more research is needed to explore the potential antimicrobial properties of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential use in the development of new antibiotics.
Conclusion:
(6S)-7-Hydroxy-6-methylheptan-2-one, or (6S)-7-Hydroxy-6-methylheptan-2-one, is a volatile organic compound that has several potential applications in scientific research. While its olfactory properties have been extensively studied, its potential as a biomarker for disease and its antimicrobial properties are only beginning to be explored. Further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment.
合成法
Sulcatone can be synthesized using a variety of methods, including the oxidation of 6-methylhept-5-en-2-one using potassium permanganate or chromic acid. Another method involves the oxidation of 6-methylhept-5-en-2-ol using potassium dichromate. The yield of (6S)-7-Hydroxy-6-methylheptan-2-one using these methods is typically low, and alternative methods, such as the use of enzymes, are being explored.
特性
CAS番号 |
130486-85-0 |
|---|---|
製品名 |
(6S)-7-Hydroxy-6-methylheptan-2-one |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
(6S)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
GWRSINQMTFUHBY-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
正規SMILES |
CC(CCCC(=O)C)CO |
同義語 |
2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



